molecular formula C20H22FN3O2 B2908591 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 383145-99-1

4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile

Cat. No. B2908591
CAS RN: 383145-99-1
M. Wt: 355.413
InChI Key: PXTOUAJBYNFTGD-UHFFFAOYSA-N
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Description

4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile is a novel compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with a variety of biological systems.

Scientific Research Applications

PPAR Receptor Agonism

Compounds with similar structures have been designed and synthesized to act as agonists for PPAR (Peroxisome Proliferator-Activated Receptor) α, γ, and δ . These receptors are involved in the regulation of metabolism, inflammation, and energy homeostasis. Agonists for these receptors could potentially be used in the treatment of metabolic disorders such as diabetes and dyslipidemia.

Antitumor Activity

Another related compound has been evaluated for its antitumor activity . The presence of a piperazine group, similar to the one in your compound of interest, was found to improve anti-tumor activity. This suggests that your compound could potentially be researched for its effects on tumor growth and cancer treatment.

Advanced Research and Development

The unique molecular structure of compounds like 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile makes them valuable for advanced research and development purposes . They can be used to study receptor-ligand interactions, pharmacokinetics, and other pharmacological properties.

properties

IUPAC Name

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-19-3-1-2-4-20(19)24-11-9-23(10-12-24)14-17(25)15-26-18-7-5-16(13-22)6-8-18/h1-8,17,25H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTOUAJBYNFTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C#N)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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